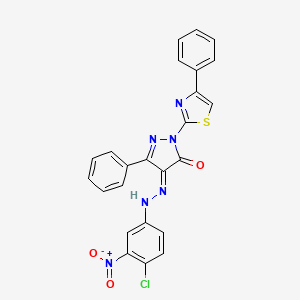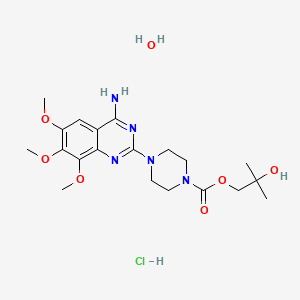
Trimazosin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimazosin hydrochloride is a sympatholytic alpha-1 blocker used primarily as an antihypertensive agent. It is structurally related to the selective alpha-1 adrenoceptor blocker prazosin. This compound is known for its ability to reduce blood pressure by antagonizing alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimazosin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the reaction of 2,4-diamino-6,7,8-trimethoxyquinazoline with piperazine and subsequent esterification with 2-hydroxy-2-methylpropyl chloroformate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Trimazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different pharmacologically active compounds.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives and substituted piperazine compounds, which may exhibit different pharmacological properties .
Scientific Research Applications
Trimazosin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: Employed in research on vascular biology and the mechanisms of blood pressure regulation.
Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and chronic renal insufficiency.
Industry: Utilized in the development of new antihypertensive drugs and related pharmaceutical research
Mechanism of Action
Trimazosin hydrochloride exerts its effects by antagonizing alpha-1 adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the binding of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the inhibition of the sympathetic nervous system’s vasoconstrictive effects .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar antihypertensive effects.
Terazosin: Known for its longer duration of action compared to trimazosin hydrochloride.
Doxazosin: Exhibits a similar mechanism of action but with different pharmacokinetic properties
Uniqueness
This compound is unique in its specific binding affinity and efficacy as an alpha-1 blocker. Compared to other similar compounds, it has been found to be less potent but more efficacious in certain clinical settings, particularly in patients with impaired renal function .
Properties
| 53746-46-6 | |
Molecular Formula |
C20H32ClN5O7 |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C20H29N5O6.ClH.H2O/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H;1H2 |
InChI Key |
WXMXALSEIGHTOR-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl |
Canonical SMILES |
CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl |
Appearance |
Solid powder |
| 53746-46-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
35795-16-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate CP 19,106 CP-19,106 trimazosin trimazosin hydrochloride trimazosin hydrochloride, monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


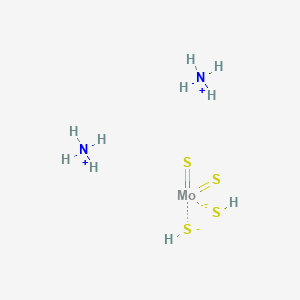



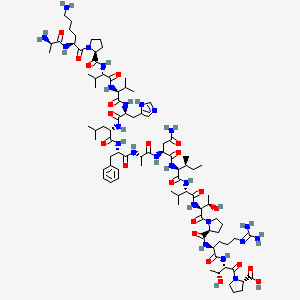
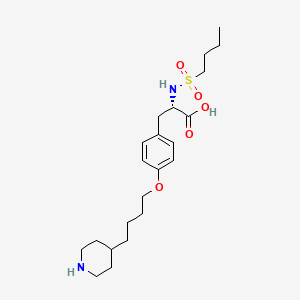

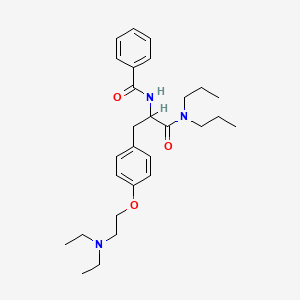




![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
